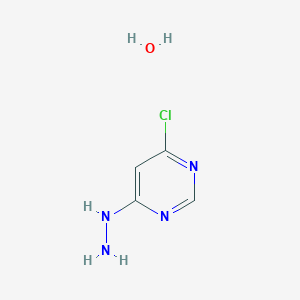

4-Chloro-6-hydrazinylpyrimidine hydrate

Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Synthesis

The pyrimidine ring is a privileged scaffold in heterocyclic synthesis, largely due to its versatile chemical nature and its established presence in biologically active molecules. gsconlinepress.comnih.gov Chemists utilize the pyrimidine core as a starting material to construct a vast array of more complex heterocyclic compounds. gsconlinepress.com The synthetic versatility of the pyrimidine skeleton allows for easy modification at the 2, 4, 5, and 6 positions, facilitating the generation of structurally diverse derivatives. nih.gov

The significance of pyrimidine derivatives extends across various fields, primarily driven by their diverse pharmacological properties. This has led to intensive research in medicinal chemistry, yielding compounds with a broad spectrum of activities. nih.govresearchgate.netnih.gov

Table 1: Reported Biological Activities of Pyrimidine Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Pyrimidine analogs often function as antimetabolites, interfering with nucleic acid synthesis in cancer cells. 5-Fluorouracil is a classic example. gsconlinepress.com |

| Antimicrobial | Derivatives have shown efficacy against various bacteria and fungi. wjarr.comorientjchem.org |

| Antiviral | The structural similarity to nucleobases allows some pyrimidine derivatives to inhibit viral replication. researchgate.netorientjchem.org |

| Anti-inflammatory | Certain pyrimidine compounds exhibit anti-inflammatory properties. gsconlinepress.comnih.gov |

| Cardiovascular | Some derivatives are explored for their effects on the cardiovascular system. nih.govorientjchem.org |

| CNS Depressants | The pyrimidine nucleus is found in barbiturates, which act as central nervous system depressants. scispace.comnih.gov |

The inherent reactivity of the pyrimidine ring, combined with the ability to introduce various functional groups, makes it an indispensable tool for synthetic chemists aiming to create novel molecular entities with specific biological or material properties.

Role of Hydrazinylpyrimidine Moieties as Synthetic Intermediates

Hydrazinylpyrimidine moieties, such as that in 4-Chloro-6-hydrazinylpyrimidine, are highly valuable as intermediates in organic synthesis. The presence of the nucleophilic hydrazine (B178648) group and the electrophilic chloro-substituted carbon atom provides two reactive centers for further chemical modifications.

The hydrazine group is particularly useful for constructing new heterocyclic rings. It can react with compounds containing two electrophilic centers, such as 1,3-dicarbonyl compounds or their equivalents, to form five- or six-membered rings through condensation reactions. For example, the reaction of a hydrazinylpyrimidine with a β-diketone can yield a pyrazolyl-pyrimidine derivative. heteroletters.org This strategy is a common and efficient method for creating fused or linked heterocyclic systems, significantly expanding the chemical space accessible from a simple pyrimidine starting material.

The synthesis of hydrazinylpyrimidines often involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with hydrazine hydrate (B1144303). heteroletters.orgmdpi.com For instance, reacting a dichloropyrimidine with hydrazine hydrate can selectively replace one of the chlorine atoms with a hydrazinyl group, yielding a chlorohydrazinylpyrimidine. This product then serves as a versatile building block where the remaining chlorine can be substituted by other nucleophiles, and the hydrazine group can be used for cyclization reactions.

Table 2: Physicochemical Properties of 4-Chloro-6-hydrazinopyrimidine

| Property | Value |

|---|---|

| CAS Number | 5767-35-1 echemi.com |

| Molecular Formula | C4H5ClN4 echemi.comuni.lu |

| Molecular Weight | 144.56 g/mol echemi.com |

| Melting Point | 164-165 °C echemi.com |

| Density | 1.53 g/cm³ echemi.com |

| XLogP3 | 0.7 echemi.com |

The dual reactivity of compounds like 4-Chloro-6-hydrazinylpyrimidine hydrate makes them key intermediates for synthesizing complex molecules. The chloro group can be targeted in nucleophilic substitution reactions, while the hydrazinyl group provides a handle for building new ring systems, making it a powerful tool in the arsenal of synthetic organic chemists.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6-chloropyrimidin-4-yl)hydrazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4.H2O/c5-3-1-4(9-6)8-2-7-3;/h1-2H,6H2,(H,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHHZGURMYRHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Hydrazinylpyrimidine Hydrate

Classical Synthetic Routes

Classical approaches are the most commonly employed methods for the synthesis of 4-Chloro-6-hydrazinylpyrimidine hydrate (B1144303). These routes are valued for their reliability and the accessibility of starting materials.

The principal strategy for synthesizing 4-Chloro-6-hydrazinylpyrimidine involves the nucleophilic aromatic substitution of a dihalogenated pyrimidine (B1678525). This reaction leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two electron-withdrawing halogen atoms, making it susceptible to attack by nucleophiles like hydrazine (B178648).

The most direct and widely cited method for preparing 4-Chloro-6-hydrazinylpyrimidine is the reaction of 4,6-Dichloropyrimidine (B16783) with hydrazine hydrate. prepchem.com In this reaction, one of the chlorine atoms on the pyrimidine ring is selectively displaced by the hydrazinyl group. The selectivity for monosubstitution over disubstitution is a critical aspect of this synthesis and is heavily influenced by the reaction conditions. The general reaction is as follows:

C₄H₂Cl₂N₂ (4,6-Dichloropyrimidine) + N₂H₄·H₂O (Hydrazine Hydrate) → C₄H₅ClN₄ (4-Chloro-6-hydrazinylpyrimidine) + HCl + H₂O

The successful isolation of the monosubstituted product in high yield depends on the careful optimization of several reaction parameters.

Nucleophilic Substitution of Dihalopyrimidine Precursors

Reaction of 4,6-Dichloropyrimidine with Hydrazine Hydrate

Optimization of Reaction Parameters

To maximize the yield and purity of 4-Chloro-6-hydrazinylpyrimidine hydrate while minimizing the formation of the disubstituted byproduct (4,6-dihydrazinylpyrimidine), optimization of the solvent, temperature, and reagent stoichiometry is essential.

The choice of solvent plays a crucial role in the reaction's outcome, influencing the solubility of the reactants and the reaction rate. Various polar protic solvents are typically employed to facilitate the dissolution of the starting materials.

Methanol (B129727) is a commonly used solvent, providing a good medium for the reaction to proceed smoothly at room temperature. prepchem.com One documented procedure involves dissolving 4,6-Dichloropyrimidine in methanol, followed by the addition of hydrazine hydrate. prepchem.com Ethanol (B145695) is also frequently used, often under reflux conditions, to drive the reaction to completion. heteroletters.orgnih.gov For less reactive substrates or when a higher boiling point is required, other alcohols like n-butanol can be utilized, typically at elevated temperatures. nih.gov The selection of the solvent can affect reaction time and yield, as illustrated in the table below.

Table 1: Effect of Solvent on the Synthesis of Hydrazinylpyrimidines

| Solvent | Reactant | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Methanol | 4,6-Dichloropyrimidine | Room Temperature | 1 hour | prepchem.com |

| Ethanol | S-alkylated thiouracil derivative | Reflux | 3 hours | heteroletters.org |

Temperature is a critical parameter that must be carefully controlled to ensure selective monosubstitution. The reaction between 4,6-Dichloropyrimidine and hydrazine hydrate is exothermic. orgsyn.org Uncontrolled temperature increases can lead to an increased rate of the second substitution, resulting in the formation of the undesired 4,6-dihydrazinylpyrimidine byproduct.

Many procedures specify conducting the reaction at room temperature or below to maintain selectivity. prepchem.com For instance, a synthesis of 4-hydrazino-5-nitropyrimidine from a methoxypyrimidine precursor is conducted below 0°C to control the reaction. rsc.org In some cases, an ice bath may be used during the addition of hydrazine hydrate to dissipate the heat generated. orgsyn.org Conversely, for some pyrimidine derivatives, elevated temperatures or reflux conditions are necessary to achieve a reasonable reaction rate. heteroletters.orgnih.gov The optimal temperature is therefore a balance between achieving a sufficient reaction rate and preventing over-reaction.

Table 2: Influence of Temperature on Hydrazinolysis of Pyrimidines

| Substrate | Temperature | Conditions | Purpose | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Room Temperature | Stirring | Selective monosubstitution | prepchem.com |

| 4-Methoxy-5-nitropyrimidine | Below 0°C | Ethanolic solution | Control of reactivity and selectivity | rsc.org |

| Chloropyrimidine derivative | Reflux | n-Butanol | To increase reaction rate | nih.gov |

The molar ratio of hydrazine hydrate to 4,6-Dichloropyrimidine is arguably the most crucial factor in controlling the selectivity of the reaction. Using a large excess of hydrazine hydrate will strongly favor the formation of the disubstituted product. Therefore, the amount of hydrazine is carefully measured to be at or near a 1:1 molar ratio to the dichloropyrimidine, although a slight excess may be used to ensure complete consumption of the starting material.

Research on related pyrimidine systems has demonstrated that varying the molar ratio of hydrazine hydrate can lead to entirely different products. researchgate.net For example, using two equivalents of hydrazine hydrate might yield one product, while using ten equivalents can result in the cleavage of the pyrimidine ring itself. researchgate.net

The rate of addition of hydrazine hydrate is also important. A slow, dropwise addition of hydrazine hydrate to the solution of 4,6-Dichloropyrimidine allows for better temperature control and helps maintain a low localized concentration of the nucleophile, further favoring monosubstitution. prepchem.com This controlled addition prevents a rapid temperature spike and reduces the likelihood of a single dichloropyrimidine molecule reacting with two molecules of hydrazine.

Table 3: Impact of Reagent Stoichiometry in Hydrazinolysis

| Molar Ratio (Hydrazine:Substrate) | Substrate System | Outcome | Significance | Reference |

|---|---|---|---|---|

| ~1:1 | 4,6-Dichloropyrimidine | Favors 4-Chloro-6-hydrazinylpyrimidine | Crucial for selective monosubstitution | prepchem.com |

| 2 equivalents | Ester derivative 5 | Fused triazolo[4,3-a]pyrimidine hydrazide | Shows product dependence on stoichiometry | researchgate.net |

The duration of the synthesis of this compound is dependent on the chosen synthetic route and reaction conditions. In a common method involving the reaction of 4,6-dichloropyrimidine with hydrazine hydrate in methanol, the reaction is typically stirred for 1 hour at room temperature.

Another synthetic approach begins with an alkylated thiouracil, which is first treated with hydrazine hydrate in ethanol. This initial step is carried out under reflux conditions for 3 hours to yield an intermediate. This intermediate is then treated with phosphorus oxychloride under reflux for 2 hours to produce a chloro derivative, which is subsequently reacted with hydrazine hydrate. heteroletters.org

Interactive Data Table: Reaction Time Profiles

| Starting Material | Reagents | Conditions | Reaction Time | Product |

| 4,6-Dichloropyrimidine | Hydrazine hydrate, Methanol | Room Temperature | 1 hour | This compound |

| Alkylated thiouracil | 1. Hydrazine hydrate, Ethanol 2. POCl₃ | 1. Reflux 2. Reflux | 1. 3 hours 2. 2 hours | 4-Chloro-2-hydrazino-6-methylpyrimidine |

Yield Optimization and Purity Considerations

The yield of this compound can be significant when starting from 4,6-dichloropyrimidine. One documented procedure reports a yield of approximately 85% after dissolving 12 g of 4,6-dichloropyrimidine in methanol and reacting it with 12 ml of 80% hydrazine hydrate.

Purity of the final product is typically achieved through simple filtration and washing. In the aforementioned synthesis, the precipitate formed is collected by suction filtration and washed with water to remove any unreacted hydrazine hydrate and other water-soluble impurities. The progress of related reactions can be monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction before workup. heteroletters.org Final product characterization and purity assessment would typically involve techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Sequential Functional Group Transformations from Related Pyrimidine Derivatives

A key strategy for the synthesis of this compound involves a series of functional group transformations starting from more complex pyrimidine derivatives. One such pathway begins with an S-alkylated thiouracil. heteroletters.org

This multi-step synthesis involves the following sequence:

Hydrazinolysis of the Thiouracil: The S-alkylated thiouracil is first reacted with hydrazine hydrate in ethanol under reflux. This step replaces the alkylthio group with a hydrazinyl group, forming a 2-hydrazino-6-methylpyrimidin-4-one intermediate. heteroletters.org

Chlorination: The resulting pyrimidin-4-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under refluxing conditions. This converts the hydroxyl group (in its tautomeric form) to a chloro group, yielding the 4-chloro-2-hydrazino-6-methylpyrimidine. heteroletters.org

This sequence demonstrates the conversion of a thiouracil derivative through intermediate stages to arrive at a functionalized chloropyrimidine.

Advanced Synthetic Protocols

While classical batch synthesis is common, advanced methods are being explored for the synthesis of pyrimidine derivatives, which could be applicable to this compound.

One-Pot Reaction Strategies

One-pot synthesis, which involves multiple reaction steps in a single reactor without the isolation of intermediates, offers advantages in terms of efficiency and waste reduction. While specific one-pot syntheses for this compound are not extensively detailed in the literature, the principles of one-pot reactions are widely applied to other heterocyclic systems. For instance, multi-component reactions are used to construct complex pyrimidine-fused ring systems in a single step from simple acyclic precursors. researchgate.netresearchgate.net A hypothetical one-pot approach for this compound could involve the in-situ generation of a dichloropyrimidine followed by the immediate addition of hydrazine hydrate.

Continuous Flow Reactor Systems in Pyrimidine Synthesis

Continuous flow chemistry is a modern synthetic technology that offers enhanced control over reaction parameters, improved safety, and potential for scalability. mdpi.commdpi.com This methodology is increasingly being applied to the synthesis of active pharmaceutical ingredients and their intermediates. mit.eduscitube.iorsc.org Although a specific continuous flow process for this compound has not been prominently reported, the synthesis of various substituted pyrimidines has been successfully demonstrated in flow reactors. Such a system for the target compound would likely involve pumping a solution of 4,6-dichloropyrimidine and a solution of hydrazine hydrate into a heated reaction coil, where they would mix and react. The product stream would then exit the reactor for collection or further in-line purification. The precise control of temperature, pressure, and residence time in a flow system could potentially improve yield and purity while minimizing by-product formation.

Analysis of Competing Reaction Pathways and By-product Formation

In the synthesis of this compound from 4,6-dichloropyrimidine, the primary competing reaction is the disubstitution of both chloro groups. The use of an excess of the dichloropyrimidine or careful control of the stoichiometry of hydrazine hydrate is crucial to favor monosubstitution. If an excess of hydrazine hydrate is used, or if the reaction is allowed to proceed for too long or at an elevated temperature, the formation of 4,6-dihydrazinylpyrimidine is a likely by-product.

The hydrazinolysis of pyrimidine rings can be complex, and depending on the substituents and reaction conditions, ring-opening and subsequent rearrangement to form other heterocyclic systems, such as pyrazoles or triazoles, can occur. researchgate.netuq.edu.au However, in the case of 4,6-dichloropyrimidine, the nucleophilic aromatic substitution is generally the favored pathway under mild conditions.

Minimization Strategies for Over-amination

A significant challenge in the synthesis of 4-Chloro-6-hydrazinylpyrimidine from 4,6-dichloropyrimidine is the potential for over-amination, which leads to the formation of the undesired by-product, 4,6-dihydrazinylpyrimidine. Over-amination occurs when a second molecule of hydrazine displaces the remaining chlorine atom on the pyrimidine ring. Several strategies are employed to minimize this side reaction and enhance the yield of the mono-substituted product.

Stoichiometric Control: The molar ratio of the reactants is a critical factor. To favor mono-substitution, the reaction is often performed with a carefully controlled amount of hydrazine hydrate, typically not exceeding a 1:1 molar ratio relative to the 4,6-dichloropyrimidine. This ensures that there is insufficient hydrazine to promote the second substitution reaction significantly.

Control of Reaction Conditions: Temperature and reaction time are crucial parameters. The initial substitution of a chlorine atom on the 4,6-dichloropyrimidine ring is generally a faster reaction than the second substitution. By conducting the reaction at a lower temperature (e.g., room temperature) and for a limited duration, the formation of the di-substituted product can be kinetically disfavored. prepchem.com

Product Precipitation: The desired product, 4-Chloro-6-hydrazinylpyrimidine, often exhibits lower solubility in the chosen solvent system (e.g., methanol) compared to the starting material and the di-substituted by-product. This difference in solubility causes the mono-substituted product to precipitate as it is formed. prepchem.com This in-situ removal of the product from the reaction mixture effectively prevents it from undergoing a subsequent reaction with hydrazine, thereby minimizing over-amination. The final product can then be easily isolated by filtration.

Control of Reaction pH in Selective Conversions

The pH of the reaction medium plays a pivotal role in controlling the selectivity of the hydrazinolysis of dichloropyrimidines. The nucleophilicity of hydrazine and the reactivity of the pyrimidine ring are both highly dependent on the pH, and careful control is necessary to achieve the desired selective mono-substitution.

Nucleophilicity of Hydrazine: Hydrazine is a base and exists in equilibrium with its protonated form, the hydrazinium (B103819) ion (N₂H₅⁺), in acidic solutions. The hydrazinium ion is a significantly weaker nucleophile than free hydrazine due to the positive charge. In highly acidic environments, the concentration of the free, nucleophilic hydrazine is drastically reduced, which can slow down or inhibit the desired substitution reaction. Conversely, in neutral or basic conditions, the concentration of the more nucleophilic free hydrazine is higher.

Activation of the Pyrimidine Ring: While high acidity deactivates the hydrazine nucleophile, mildly acidic conditions can be beneficial. Protonation of one of the nitrogen atoms in the pyrimidine ring increases its electron deficiency. This makes the carbon atoms of the ring more electrophilic and, consequently, more susceptible to attack by a nucleophile.

Achieving Selectivity: The key to selective mono-conversion is balancing these opposing effects. The reaction must be conducted in a pH range that allows for a sufficient concentration of the active hydrazine nucleophile while keeping the pyrimidine ring sufficiently activated for the first substitution to occur readily, but not so reactive as to promote the second substitution. Often, the reaction is carried out without the addition of an external acid or base. The use of hydrazine hydrate, which is itself alkaline, in a neutral solvent like methanol, provides a suitable environment. prepchem.com As the reaction progresses, hydrogen chloride (HCl) is generated as a by-product, which can gradually lower the pH. This self-regulating pH drop can potentially slow the reaction by protonating the remaining hydrazine, which may help to prevent over-amination. Studies on the amination of similar chloropyrimidine systems have shown that even small amounts of acid can significantly influence reaction rates, but excessive acid leads to the formation of unwanted side-products. acs.orgnih.gov Therefore, maintaining optimal pH is crucial for maximizing the yield and purity of 4-Chloro-6-hydrazinylpyrimidine.

Chemical Reactivity and Derivatization of 4 Chloro 6 Hydrazinylpyrimidine Hydrate

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring significantly influences the reactivity of its substituents. This is particularly evident in the susceptibility of the chloro group to nucleophilic attack and the nucleophilic character of the hydrazinyl group.

The chlorine atom at the C-4 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two ring nitrogen atoms makes the C-4 position electrophilic and facilitates the displacement of the chloride ion by a variety of nucleophiles. This reactivity is a cornerstone of its use in building more complex molecules.

Common nucleophiles that readily displace the chloro group include:

Amines: Primary and secondary amines react to form 4-amino-6-hydrazinylpyrimidine derivatives.

Thiols: Thiolates can be introduced to yield 4-thioether-substituted pyrimidines.

Azides: Reaction with sodium azide introduces an azido group, which can be a precursor for other functionalities or used in click chemistry. arkat-usa.org

Alkoxides: Alkoxides react to form the corresponding 4-alkoxy-6-hydrazinylpyrimidines.

The regioselectivity of this substitution is well-established, with nucleophilic attack preferentially occurring at the 4-position over other positions on the quinazoline nucleus, a related heterocyclic system. mdpi.com The reaction typically proceeds under mild conditions and is often facilitated by a base to neutralize the liberated hydrochloric acid. nih.gov

The hydrazinyl group (-NH-NH₂) is a potent nucleophile due to the alpha effect, where the lone pair on the terminal nitrogen atom is destabilized by the adjacent lone pair, increasing its reactivity. The terminal amino group is the primary site of nucleophilic attack.

This moiety can undergo several types of reactions:

Acylation: Reaction with acylating agents like acid chlorides or anhydrides leads to the formation of N-acylhydrazinyl derivatives. For instance, treatment with benzoyl chloride would yield the corresponding N-benzoyl-N'-(6-chloropyrimidin-4-yl)hydrazine. nih.gov

Alkylation: Alkyl halides can react with the hydrazinyl group, although controlling the degree of alkylation can be challenging.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonohydrazides.

These reactions are fundamental in modifying the electronic and steric properties of the molecule, often as an intermediate step before subsequent cyclization reactions.

Condensation Reactions of the Hydrazinyl Group

One of the most characteristic and widely utilized reactions of the hydrazinyl group is its condensation with carbonyl compounds. This reaction is a simple, high-yield method for forming a new carbon-nitrogen double bond. researchgate.netresearchgate.net

4-Chloro-6-hydrazinylpyrimidine hydrate (B1144303) reacts readily with a diverse range of aldehydes and ketones to form stable hydrazone derivatives. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

The general reaction is as follows:

Reactants: 4-Chloro-6-hydrazinylpyrimidine + Aldehyde/Ketone (R-CO-R')

Product: 4-Chloro-6-(2-(R,R'-methylene)hydrazinyl)pyrimidine (a hydrazone)

Conditions: Typically carried out in a protic solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) to facilitate dehydration. researchgate.netresearchgate.net

This reaction is crucial for preparing precursors for more complex heterocyclic systems, as the resulting hydrazone can undergo further intramolecular reactions. semanticscholar.org

The term Schiff base is often used to describe the product of the condensation of a primary amine with an aldehyde or ketone. Hydrazones are a specific class of Schiff bases where the primary amine is a hydrazine (B178648). Therefore, the formation of hydrazones as described in the previous section is a form of Schiff base formation. The resulting C=N bond in the hydrazone is the defining feature of a Schiff base.

Cyclization Reactions for Fused Heterocyclic Systems

The true synthetic utility of 4-Chloro-6-hydrazinylpyrimidine hydrate is realized in its application as a scaffold for constructing fused bicyclic and polycyclic heterocyclic systems. Its two reactive sites—the nucleophilic hydrazinyl group and the electrophilic C4-chloro position—can participate in tandem or sequential reactions to build new rings onto the pyrimidine core.

A common strategy involves an initial condensation or substitution reaction at the hydrazinyl moiety, followed by an intramolecular nucleophilic substitution at the C-4 position to close the ring. This approach has led to the synthesis of numerous biologically relevant fused pyrimidines.

Examples of Fused Systems Synthesized from 4-Chloro-6-hydrazinylpyrimidine Derivatives:

| Starting Reagent(s) | Intermediate Product | Fused Heterocyclic System | Reference |

| Acetylacetone | Hydrazone derivative | Pyrazolo[3,4-d]pyrimidine | heteroletters.org |

| Aromatic Aldehydes | Hydrazone derivative | Pyrazolo[4,3-e] semanticscholar.orgnih.govnih.govtriazolo[1,5-c]pyrimidine | semanticscholar.orgrsc.org |

| Triethyl orthoformate | N/A | semanticscholar.orgnih.govnih.govTriazolo[4,3-c]pyrimidine | nih.gov |

| Carbon disulfide | Thiosemicarbazide derivative | Thiazolo[3,2-c]pyrimidine or Triazolo[4,3-c]pyrimidine-thione | nih.govresearchgate.net |

These cyclization reactions are powerful tools for generating molecular diversity. For example, reaction with β-ketoesters can lead to the formation of pyrazolo[3,4-d]pyrimidinones, while reaction with orthoesters or acid chlorides followed by heating can yield various triazolo[4,3-c]pyrimidines. nih.gov The choice of the cyclizing agent dictates the nature of the fused ring, allowing for the targeted synthesis of compounds with specific structural features.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, an isomer of biologically important purines, is a key area of investigation in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities. The reactivity of the hydrazinyl group in this compound allows for the construction of the pyrazole (B372694) ring fused to the pyrimidine core.

While direct reactions of this compound with active methylene compounds such as diethyl malonate, ethyl acetoacetate, or malononitrile are not extensively detailed in the readily available literature, the general reactivity pattern of hydrazines suggests that such reactions would proceed via initial condensation. The hydrazinyl moiety would react with one of the carbonyl or cyano groups of the active methylene compound, followed by intramolecular cyclization to form the pyrazole ring. The chloro-substituent on the pyrimidine ring could then be a site for further chemical modification.

A strategic approach to the synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines involves the use of a formylpyrimidine precursor, specifically 4,6-dichloropyrimidine-5-carboxaldehyde. nih.gov This method highlights a pathway where the pyrimidine ring is first functionalized with the necessary one-carbon unit for pyrazole ring formation before the introduction of the hydrazine component.

The reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various aromatic hydrazines is conducted in the absence of an external base. This condition selectively promotes the formation of a hydrazone intermediate. Subsequent thermal cyclization of the isolated hydrazone leads to the desired 1-substituted 4-chloropyrazolo[3,4-d]pyrimidine. nih.gov In the case of aliphatic hydrazines, the reaction can be performed as a single step in the presence of an external base to achieve the cyclized product directly. nih.gov This methodology provides a high-yielding and selective route to this class of compounds.

Although direct cyclization of this compound with phenylhydrazine and malononitrile derivatives is not explicitly documented in the reviewed literature, related multi-component reactions provide insights into the potential reaction pathways. For instance, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with [bis(methylthio)methylene]malononitrile yields a 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile. researchgate.net This intermediate, containing a pyrazole ring formed from a hydrazine and a malononitrile derivative, can then undergo further reactions to build a fused pyrimidine ring. researchgate.net This suggests that a similar strategy, where the pyrimidine ring is already present, could be a viable, albeit currently undocumented, synthetic route.

Once the pyrazolo[3,4-d]pyrimidine core is established, further derivatization can be achieved through transformations of key intermediates such as pyrazolo[3,4-d]pyrimidin-4-ols. These compounds exist in tautomeric equilibrium with their pyrazolo[3,4-d]pyrimidin-4(5H)-one form.

Alkylation of these intermediates is a common strategy for introducing molecular diversity. The reaction of 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with various alkylating agents, such as N-aryl-substituted α-chloroacetamides, has been investigated. researchgate.net Spectroscopic analysis, including NMR and NOESY, has shown that the alkylation occurs selectively at the N5 position of the pyrazolo[3,4-d]pyrimidine system. researchgate.net

Similarly, the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide under phase transfer catalysis conditions also leads to N-alkylated products. nih.gov The pyrazolopyrimidine core possesses multiple potential sites for alkylation (N5, N7, and the oxygen at C4). However, experimental results indicate that under these conditions, the N5 position is the most reactive site, leading to a single major alkylated product. nih.gov

These transformations highlight the utility of pyrazolo[3,4-d]pyrimidin-4-ol intermediates as scaffolds for generating a library of derivatives with varied substituents, which is crucial for structure-activity relationship studies in drug discovery.

Table 1: Alkylation of 1-Aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones researchgate.net

| Starting Material | Alkylating Agent | Product |

| 1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | N-phenyl-2-chloroacetamide | 5-(2-oxo-2-(phenylamino)ethyl)-1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| 1-(2-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | 5-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-1-(2-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| 1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 2-chloro-N-(4-chlorobenzyl)acetamide | 5-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

Table 2: Alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol nih.gov

| Starting Material | Alkylating Agent | Product |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide | 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Propargyl bromide | 3-methyl-5-(prop-2-yn-1-yl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Phenacyl bromide | 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

Synthesis of Triazolo[4,3-a]pyrimidine Derivatives

The hydrazinyl group of this compound can also be utilized for the construction of a fused triazole ring, leading to the formation of triazolo[4,3-a]pyrimidine derivatives. This is typically achieved through cyclization with reagents that can provide the single carbon atom required for the triazole ring.

The reaction of hydrazinylpyrimidines with one-carbon electrophiles is a common and effective method for the synthesis of triazolo[4,3-a]pyrimidines. Suitable one-carbon sources include reagents like formic acid, triethyl orthoformate, and carbon disulfide. The reaction proceeds by acylation or condensation at the terminal nitrogen of the hydrazinyl group, followed by intramolecular cyclization with the loss of a small molecule, such as water, to form the triazole ring. The specific reaction conditions, such as temperature and the use of catalysts, can influence the reaction rate and yield. While the general principle is well-established, specific examples detailing the cyclization of this compound with these one-carbon electrophiles require further investigation in the scientific literature.

Reactions with Carbon Disulfide and Ethyl Chloroformate

The hydrazinyl group of this compound serves as a potent binucleophile, enabling its reaction with various carbon electrophiles to form heterocyclic systems. The reaction with carbon disulfide, typically in the presence of a base like potassium hydroxide, is a well-established method for the synthesis of dithiocarbazates. researchgate.net These intermediates can be subsequently cyclized to afford fused heterocycles. For instance, the reaction of acid hydrazides with carbon disulfide can lead to the formation of oxadiazole or thiadiazole rings. researchgate.net This reactivity is foundational for constructing fused triazolo-thiadiazole systems. growingscience.com

Similarly, ethyl chloroformate reacts with hydrazinyl moieties to yield corresponding carbazates. These intermediates are crucial in the synthesis of fused ring systems containing a triazole moiety. The reaction involves the acylation of the terminal nitrogen of the hydrazinyl group, followed by intramolecular cyclization. This strategy is a common approach for the preparation of various nih.govrsc.orgnih.govtriazolo[4,3-a]pyrimidine derivatives from hydrazinylpyrimidine precursors.

| Reactant | Reagent | Conditions | Product Type |

| Hydrazine/Hydrazide | Carbon Disulfide | Ethanolic KOH | Dithiocarbazate / Triazolothiadiazole |

| Hydrazinylpyrimidine | Ethyl Chloroformate | Varies | nih.govrsc.orgnih.govTriazolo[4,3-a]pyrimidine |

This table presents generalized reactions of hydrazinyl groups, illustrating the expected reactivity of this compound.

Dipolar 1,3-Addition Reactions

While direct examples involving this compound are not extensively documented, the pyrimidine core is a suitable scaffold for participating in or being formed by 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings. In a relevant synthetic approach, triazolo[4,3-a]pyrimidines can be synthesized through a 1,3-dipolar addition of nitrile imides to the C=S bond of tetrahydropyrimidin-2-thiones, followed by a Smiles rearrangement. This highlights the utility of pyrimidine derivatives in complex cycloaddition cascades. The hydrazinyl group of the title compound can be derivatized to form hydrazones, which can then be converted into precursors for generating nitrile imides in situ for such cycloaddition reactions.

Synthesis of Other Fused Pyrimidine Systems

The inherent reactivity of the chloro and hydrazinyl functional groups makes this compound a valuable precursor for a variety of fused pyrimidine systems. The hydrazinyl group can act as a nucleophile to initiate cyclization, while the chloro group provides a site for substitution or subsequent ring annulation.

Pyrido[2,3-d]pyrimidine Architectures

The synthesis of the pyrido[2,3-d]pyrimidine scaffold, a core structure in many biologically active molecules, can be achieved using substituted pyrimidines as starting materials. nih.gov A common strategy involves the condensation of 6-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds or their equivalents. researchgate.netresearchgate.net For example, a five-component reaction involving hydrazine hydrate, ethyl acetoacetate, an aldehyde, ammonium acetate, and 1,3-dimethyl barbituric acid can produce pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones in water. mdpi.com In these syntheses, the amino or hydrazinyl group on the pyrimidine ring acts as the key nucleophile that attacks a carbonyl group, initiating the cyclization cascade to form the fused pyridine ring. nih.gov The versatility of this approach allows for the construction of a wide array of substituted pyrido[2,3-d]pyrimidines. researchgate.net

| Pyrimidine Precursor | Reagents | Resulting Fused System |

| 6-Aminopyrimidine-2,4(1H,3H)-dione | Isatins, 1H-pyrazol-5-amine | Spiro-fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine researchgate.net |

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine nih.gov |

| 1,3-Dimethyl barbituric acid | Hydrazine hydrate, ethyl acetoacetate, aldehyde, ammonium acetate | Pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione mdpi.com |

Pyrimido[4,5-d]pyrimidine Scaffolds

The pyrimido[4,5-d]pyrimidine core is another important heterocyclic system accessible from pyrimidine precursors. A key synthetic strategy involves the use of hydrazine to induce cyclization. nih.govnih.gov In this approach, a 1,3-disubstituted 6-aminouracil is first acylated or otherwise modified at the amino group, and subsequent treatment with hydrazine hydrate leads to the formation of the second fused pyrimidine ring. nih.govrsc.org This hydrazine-induced cyclization is a pivotal step in creating 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. nih.govnih.gov The reaction proceeds by nucleophilic attack of hydrazine on a carbonyl or related functional group, followed by intramolecular condensation to yield the bicyclic product. rsc.org

Thiazolo[3,2-a]pyrimidine Transformations

The synthesis of thiazolo[3,2-a]pyrimidines often begins with a pyrimidine-2(1H)-thione derivative. ijnc.ir These precursors undergo reaction with α-halo ketones or α-halo esters, such as ethyl bromoacetate, to form an S-alkylated intermediate. mdpi.com This intermediate then undergoes intramolecular cyclization, often promoted by an acid catalyst like polyphosphoric acid, to yield the fused thiazolo[3,2-a]pyrimidine system. nih.gov While this compound does not possess the required thione group, it could be chemically converted to the corresponding thione. Alternatively, the hydrazinyl group can be introduced onto a pre-formed thiazolo[3,2-a]pyrimidine nucleus that bears a suitable leaving group, such as a chlorine atom, at the corresponding position.

| Starting Material | Key Reagents | Product |

| 4-Aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | 5-Aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one ijnc.ir |

| 2-Phenacylthio-dihydropyrimidine | Polyphosphoric acid | 5H-thiazolo[3,2-a]pyrimidine nih.gov |

| 1,2,3,4-Tetrahydropyrimidine-2-thione | Ethyl chloroacetate | Thiazolo[3,2-a]pyrimidine derivative mdpi.com |

Oxidation and Reduction Transformations of the Hydrazinyl Group

The hydrazinyl moiety is redox-active and can undergo a variety of oxidation and reduction transformations.

Oxidation: The oxidation of aryl hydrazines can lead to several products depending on the oxidant and reaction conditions. Mild oxidation, for example using air or catalytic iodine, can generate aryl radicals. semanticscholar.org More vigorous oxidation can produce azo compounds or lead to the cleavage of the N-N bond. acs.orgacs.org The oxidation of phenylhydrazine with polyhalomethanes is known to proceed via a radical mechanism. acs.org These reactions highlight the potential for using the hydrazinyl group as a precursor to other nitrogen-containing functional groups or as a source of aryl radicals for C-C bond formation.

Reduction: The reduction of the hydrazinyl group typically involves the reductive cleavage of the nitrogen-nitrogen bond to yield the corresponding amine. This transformation is a valuable synthetic tool for converting hydrazines into primary amines. rsc.org A variety of reducing agents are effective for this purpose, including zinc in acetic acid, sodium in liquid ammonia, Raney nickel, and aqueous titanium(III) trichloride. rsc.orgrsc.orgresearchgate.net The latter is a particularly mild and efficient reagent that works under a broad pH range and is compatible with many other functional groups. rsc.orgrsc.org Photocatalytic methods using visible light have also been developed for the cleavage of N-N bonds in hydrazines under very mild conditions. nih.gov Furthermore, diboron reagents in the presence of a base can effectively promote the N-N cleavage of aryl hydrazines. nih.gov

| Transformation | Reagents/Conditions | Product |

| Oxidation | Air, Catalytic Iodine, Polyhalomethanes | Aryl Radicals, Azo Compounds semanticscholar.orgacs.org |

| Reduction (N-N Cleavage) | Aqueous TiCl₃ | Amine rsc.orgrsc.org |

| Reduction (N-N Cleavage) | Sodium in Liquid Ammonia | Amine rsc.org |

| Reduction (N-N Cleavage) | Diboron reagents (B₂nep₂), KOMe | Amine nih.gov |

| Reduction (N-N Cleavage) | Visible Light, Ru(II) catalyst, Air | Amine nih.gov |

Comparative Reactivity Studies with Structural Analogues of 4-Chloro-6-hydrazinylpyrimidine

The reactivity of the pyrimidine ring is significantly influenced by the nature of its substituents. In 4-chloro-6-hydrazinylpyrimidine, the electron-withdrawing chloro group and the electron-donating hydrazinyl group create a unique chemical environment that dictates its reactivity towards nucleophiles and electrophiles. To understand the specific role of each substituent, comparative studies with its structural analogues, such as 4,6-dichloropyrimidine (B16783) and 4,6-dihydrazinylpyrimidine, are crucial. These studies often focus on nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient aromatic systems like pyrimidine.

The pyrimidine ring itself is less aromatic than benzene, and the two nitrogen atoms make the carbon atoms at positions 2, 4, and 6 electron-deficient and thus susceptible to nucleophilic attack. The presence of a halogen, such as chlorine, at these positions further enhances this electrophilicity, making it a good leaving group in SNAr reactions.

In comparison to 4,6-dichloropyrimidine, 4-chloro-6-hydrazinylpyrimidine exhibits differential reactivity. The hydrazinyl group, being a strong electron-donating group, can modulate the reactivity of the remaining chloro group. This is evident in the synthesis of pyrazolo[3,4-d]pyrimidines, a common derivatization of hydrazinylpyrimidines.

However, the hydrazinyl group itself is a potent nucleophile and can participate in intramolecular reactions. This is a key feature of its chemistry and a significant point of difference from its dichloro analogue.

The following table provides a qualitative comparison of the reactivity of 4-chloro-6-hydrazinylpyrimidine with some of its structural analogues in common reaction types.

| Compound | Reaction with Nucleophiles (e.g., Amines) | Intramolecular Cyclization |

| 4-Chloro-6-hydrazinylpyrimidine | The chloro group can be displaced by nucleophiles. The hydrazinyl group can also act as a nucleophile. | The hydrazinyl group readily undergoes intramolecular cyclization, for example, to form pyrazolo[3,4-d]pyrimidines. |

| 4,6-Dichloropyrimidine | Both chloro groups are susceptible to nucleophilic substitution. The first substitution is generally faster than the second. | Does not undergo intramolecular cyclization in the absence of a suitable internal nucleophile. |

| 4,6-Dihydrazinylpyrimidine | Does not have a leaving group for typical SNAr reactions. The hydrazinyl groups are nucleophilic. | Can undergo cyclization reactions involving both hydrazinyl groups with appropriate reagents. |

In the synthesis of biologically active molecules, the choice of starting material between 4-chloro-6-hydrazinylpyrimidine and its analogues can significantly impact the synthetic route and the range of accessible derivatives. For instance, the synthesis of 4-amino-substituted pyrazolo[3,4-d]pyrimidines would typically start from 4-chloro-6-hydrazinylpyrimidine, where the chloro group is first substituted by an amine, followed by the cyclization of the hydrazinyl moiety.

Further quantitative studies are needed to fully elucidate the kinetic and thermodynamic differences in the reactivity of 4-chloro-6-hydrazinylpyrimidine and its structural analogues. Such studies would provide a more precise understanding of the electronic and steric effects of the chloro and hydrazinyl substituents on the pyrimidine core.

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanisms of Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-Chloro-6-hydrazinylpyrimidine. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions. The chlorine atom at the C4 position is an effective leaving group and further activates the ring for nucleophilic attack.

The mechanism proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine (C4). This attack is favored at the 2- and 4-positions because the negative charge in the resulting intermediate can be delocalized onto the ring nitrogen atoms, which are better able to stabilize it than carbon atoms. stackexchange.com This initial, typically rate-determining step, disrupts the aromaticity of the ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com

Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group.

The resonance stabilization of the Meisenheimer complex is crucial. For attack at the C4 position, the negative charge is delocalized over the pyrimidine ring, including one of the electronegative nitrogen atoms. This stabilization lowers the activation energy for the formation of the intermediate, facilitating the substitution. stackexchange.com Reactions are often heated to overcome the energy barrier associated with disrupting the aromatic system. youtube.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyrimidines

| Position of Attack | Stability of Intermediate | Key Resonance Contributor |

|---|---|---|

| C4 (para to N) | High | Negative charge on electronegative nitrogen atom |

| C2 (ortho to N) | High | Negative charge on electronegative nitrogen atom |

| C5 (meta to N) | Low | Negative charge only on carbon atoms |

This interactive table summarizes the factors influencing the regioselectivity of nucleophilic attack on the pyrimidine ring.

Mechanisms of Hydrazinyl Group Condensation

The hydrazinyl (-NHNH2) group of 4-Chloro-6-hydrazinylpyrimidine is a strong nucleophile and readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction is one of the most general methods for forming hydrazones. mdpi.com

The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon. This is typically followed by a proton transfer and the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), characteristic of a hydrazone.

General Condensation Mechanism:

Nucleophilic Attack: The lone pair of the terminal amine in the hydrazinyl group attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (under acidic conditions), turning it into a good leaving group (H2O).

Elimination: A lone pair on the adjacent nitrogen helps to expel the water molecule, and subsequent deprotonation yields the stable hydrazone product.

These resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further transformations, including intramolecular cyclization to form fused heterocyclic systems. mdpi.com

Intramolecular Cyclization Mechanisms for Fused Heterocycles

Derivatives of 4-Chloro-6-hydrazinylpyrimidine, particularly those formed via condensation reactions, are valuable precursors for synthesizing fused heterocyclic systems through intramolecular cyclization. These reactions involve the formation of a new ring by creating a bond between two atoms within the same molecule.

The formation of a stable or transient intermediate is a critical prerequisite for most intramolecular cyclization reactions. In the context of 4-Chloro-6-hydrazinylpyrimidine derivatives, the initial product of a condensation or substitution reaction often serves as this key intermediate. For example, a hydrazone formed by reacting the hydrazinyl group with a dicarbonyl compound can act as an intermediate. nih.gov This intermediate positions the reactive groups in close proximity, facilitating the subsequent ring-closing step. The cyclization can then proceed via nucleophilic attack of an atom in one part of the intermediate onto an electrophilic center in another part. In some cases, these intermediates, such as carbohydrazides, may be non-isolable and react further under the reaction conditions to yield the final cyclized product. researchgate.net

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction that can occur during the synthesis of fused heterocyles from pyrimidine derivatives. chemistry-reaction.commanchester.ac.uk This rearrangement involves the migration of an activated aromatic (or heteroaromatic) ring from a heteroatom to a nucleophilic center within the same molecule. wikipedia.orgnih.gov

The general mechanism proceeds as follows:

Deprotonation: A base removes a proton from the nucleophilic connecting chain (e.g., from an -OH or -NH group), generating a potent nucleophile.

Ipso-Substitution: The newly formed nucleophile attacks the ipso-carbon of the pyrimidine ring (the carbon atom directly attached to the heteroatom from which the ring is migrating). This forms a spirocyclic intermediate. chemistry-reaction.comresearchgate.net

Ring Opening: The bond between the ipso-carbon and the original heteroatom breaks, completing the aryl migration.

For this rearrangement to occur, the pyrimidine ring must be sufficiently activated by electron-withdrawing groups, a condition met by the inherent electronic nature of the ring itself. chemistry-reaction.comwikipedia.org The Smiles rearrangement is a powerful tool for constructing complex heterocyclic frameworks that might be difficult to access through direct intermolecular reactions. manchester.ac.uk

Thermodynamic and Kinetic Control in Derivatization Reactions

When a reaction can lead to two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com This principle is highly relevant to the derivatization of 4-Chloro-6-hydrazinylpyrimidine, where competing reaction pathways can yield isomeric products.

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest. youtube.comlibretexts.org This "kinetic product" is formed via the pathway with the lowest activation energy (Ea). masterorganicchemistry.com The reaction is effectively irreversible under these conditions.

Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium. youtube.comlibretexts.org Under these reversible conditions, the major product will be the most stable one, regardless of how quickly it is formed. This "thermodynamic product" corresponds to the lowest energy state. masterorganicchemistry.com

For instance, in a reaction involving 4-Chloro-6-hydrazinylpyrimidine that could result in two different cyclized isomers, one isomer might form more rapidly due to a less sterically hindered transition state (the kinetic product). However, the other isomer might be inherently more stable due to better resonance stabilization or less ring strain (the thermodynamic product). By carefully selecting the reaction temperature and duration, a chemist can favor the formation of the desired product.

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products

| Control Type | Favored Conditions | Product Characteristics |

|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Forms faster (lower activation energy) |

| Thermodynamic | High Temperature, Long Reaction Time (Equilibrium) | More stable (lower Gibbs free energy) |

This interactive table outlines the reaction conditions that determine whether the kinetic or thermodynamic product is favored.

Molecular Interactions of the Hydrazinyl Group with Specific Binding Sites

The hydrazinyl group and its derivatives, such as hydrazones, play a crucial role in the molecular interactions between the compound and biological targets like enzymes. Molecular docking studies are often employed to predict and analyze these interactions at the molecular level. nih.govresearchgate.net

The hydrazinyl moiety can participate in several key non-covalent interactions:

Hydrogen Bonding: The -NH and -NH2 protons can act as hydrogen bond donors, while the nitrogen atoms with their lone pairs can act as hydrogen bond acceptors. These interactions with amino acid residues in an enzyme's active site are critical for binding affinity and specificity.

Hydrophobic Interactions: The pyrimidine ring and any attached aryl groups can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

Coordination: The nitrogen atoms can coordinate with metal ions present in the active site of metalloenzymes.

The conversion of the hydrazinyl group into a hydrazone bridge often enhances binding affinity. This modification can increase the molecule's lipophilicity, improving its ability to penetrate cellular membranes, and can introduce additional points of interaction with the target protein, leading to more potent biological activity. nih.gov

Formation of Covalent Bonds with Active Site Residues

A critical aspect of the mechanism of action for many bioactive molecules is the formation of a stable, covalent bond with their biological target. In the context of 4-Chloro-6-hydrazinylpyrimidine hydrate (B1144303), the primary mechanism for such an interaction is a nucleophilic aromatic substitution reaction. This type of reaction is particularly relevant in the active sites of proteins where nucleophilic amino acid residues, such as cysteine, are present.

The SNAr reaction of a chloropyrimidine with a cysteine residue has been identified as a mechanism for covalent inhibition in kinases. For instance, a series of covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1, featuring a 2,5-dichloropyrimidine core, were found to act via an SNAr reaction with a cysteine residue (Cys440) nih.gov. The covalent nature of this interaction was confirmed through mass spectrometry and X-ray crystallography, which revealed the displacement of the chloro moiety by the cysteine thiol nih.gov.

The general mechanism for this covalent bond formation can be described as follows:

Nucleophilic Attack: The deprotonated thiol group (thiolate) of a cysteine residue in the active site of a protein acts as a potent nucleophile. This thiolate attacks the electron-deficient carbon atom of the pyrimidine ring that is bonded to the chlorine atom.

Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. In this complex, the aromaticity of the pyrimidine ring is temporarily disrupted.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of a stable, covalent thioether bond between the pyrimidine ring and the cysteine residue of the protein.

This covalent modification can lead to the irreversible inhibition of the protein's function, a strategy that has been successfully employed in the development of targeted therapies.

Influence of Halogen Substituents on Chemical Reactivity

The presence and nature of halogen substituents on the pyrimidine ring have a profound impact on its chemical reactivity, particularly in SNAr reactions. The high electronegativity of the chlorine atom in 4-Chloro-6-hydrazinylpyrimidine hydrate plays a crucial role in activating the pyrimidine ring for nucleophilic attack.

The electron-withdrawing inductive effect of the chlorine atom polarizes the C-Cl bond and reduces the electron density of the pyrimidine ring, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to attack by nucleophiles. This is a key factor that facilitates the SNAr reaction described in the previous section.

Studies on halopyridines have shown that the reactivity can be "switched on" by protonation, which significantly increases the electrophilicity of the ring nih.gov. For 4-chloropyridine, this protonation can lead to a dramatic increase in reactivity, making it comparable to highly reactive alkylating agents like iodoacetamide nih.gov. This principle suggests that the local microenvironment within a protein's active site, which can influence the protonation state of the pyrimidine ring, can significantly modulate the covalent modification potential of this compound.

The reactivity of halogenated pyrimidines can be influenced by several factors, as illustrated in the table below, which summarizes the general trends observed for SNAr reactions on halosubstituted aromatic rings.

| Factor | Influence on Reactivity | Rationale |

| Electronegativity of Halogen | F > Cl > Br > I | The more electronegative the halogen, the stronger its inductive electron-withdrawing effect, which increases the electrophilicity of the carbon atom. |

| Leaving Group Ability | I > Br > Cl > F | The better the leaving group, the faster the departure of the halide ion from the Meisenheimer complex. |

| Position of Halogen on the Ring | Ortho/Para > Meta (relative to activating groups) | The negative charge of the Meisenheimer complex can be delocalized onto activating groups when the halogen is in the ortho or para position, stabilizing the intermediate. |

| Nature of the Nucleophile | Stronger nucleophiles react faster | A more potent nucleophile will attack the electrophilic carbon more readily. |

| Solvent | Polar aprotic solvents are generally preferred | These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. For 4-Chloro-6-hydrazinylpyrimidine hydrate (B1144303), both ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms. The analysis is predicted based on the known electronic effects of the substituents on the pyrimidine (B1678525) ring.

The ¹H NMR spectrum of 4-Chloro-6-hydrazinylpyrimidine hydrate is expected to be relatively simple, reflecting the number of non-equivalent protons in the molecule. The pyrimidine ring itself contains two protons, and the hydrazinyl group (-NHNH₂) contributes additional protons. The water of hydration would also be observable.

The pyrimidine ring protons, H-2 and H-5, would appear as distinct signals. Due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, these protons are expected to be deshielded and resonate in the downfield region of the spectrum.

H-2: This proton is situated between two nitrogen atoms and is expected to be the most deshielded, likely appearing as a singlet.

H-5: This proton is adjacent to the carbon bearing the chlorine atom. It would likely appear as a singlet as well.

The protons of the hydrazinyl group (-NHNH₂) would likely produce two signals, which can be broad due to quadrupole effects of the nitrogen atoms and chemical exchange.

-NH-: The proton attached to the pyrimidine ring.

-NH₂: The terminal amino protons.

The water of hydration (H₂O) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (pyrimidine) | ~8.5 | Singlet |

| H-5 (pyrimidine) | ~7.0 | Singlet |

| -NH- (hydrazinyl) | Variable (broad) | Broad Singlet |

| -NH₂ (hydrazinyl) | Variable (broad) | Broad Singlet |

Note: The predicted chemical shifts are estimations and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the pyrimidine ring.

The chemical shifts of the pyrimidine carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the substituents.

C-2: Located between two nitrogen atoms, this carbon is expected to be significantly deshielded.

C-4 and C-6: These carbons are directly attached to the electron-withdrawing chlorine and electron-donating hydrazinyl groups, respectively. Their chemical shifts will be heavily influenced by these substituents. The carbon attached to the chlorine (C-4) is expected to be downfield compared to the one attached to the hydrazinyl group (C-6).

C-5: This carbon is expected to be the most shielded of the ring carbons.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158 |

| C-4 | ~160 |

| C-6 | ~162 |

Note: The predicted chemical shifts are estimations and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For 4-Chloro-6-hydrazinylpyrimidine (anhydrous), the predicted monoisotopic mass is approximately 144.02 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with the ³⁷Cl isotope peak (M+2) having an intensity of about one-third of the ³⁵Cl peak.

The mass spectrum of the hydrated form might show a peak corresponding to the loss of a water molecule. Common adducts in electrospray ionization (ESI) or chemical ionization (CI) techniques would also be observed.

Predicted Mass Spectrometry Data for C₄H₅ClN₄

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 144.02 |

| [M+H]⁺ | 145.03 |

The fragmentation pattern would likely involve the loss of the hydrazinyl group or cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=N, C-Cl, and aromatic C-H bonds, as well as the O-H bond from the water of hydration.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydrate) | 3500-3200 (broad) | Stretching vibration of water |

| N-H (hydrazinyl) | 3400-3200 | Stretching vibrations |

| C-H (aromatic) | 3100-3000 | Stretching vibrations |

| C=N (pyrimidine ring) | 1650-1550 | Stretching vibrations |

| N-H (hydrazinyl) | 1620-1580 | Bending (scissoring) vibration |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound. This is crucial for verifying the empirical and molecular formula. For this compound (C₄H₅ClN₄·H₂O), the theoretical elemental composition can be calculated.

Theoretical Elemental Composition for C₄H₅ClN₄·H₂O (Molecular Weight: 162.58 g/mol )

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 29.55 |

| Hydrogen (H) | 4.34 |

| Chlorine (Cl) | 21.80 |

| Nitrogen (N) | 34.46 |

Comparison of experimental results with these theoretical values would confirm the elemental composition and the presence of one water molecule of hydration.

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. An X-ray diffraction study of this compound would provide precise information on:

Bond lengths and angles: Confirming the geometry of the pyrimidine ring and the substituents.

Crystal packing: Revealing intermolecular interactions such as hydrogen bonding involving the hydrazinyl group, the pyrimidine nitrogens, and the water of hydration.

Conformation: Determining the orientation of the hydrazinyl group relative to the pyrimidine ring.

Crystal Structure Elucidation and Conformational Analysis

A definitive crystal structure for this compound, determined through techniques such as single-crystal X-ray diffraction, is not available in open-access crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC). Without this primary data, a detailed description of the unit cell parameters, space group, and the precise atomic coordinates of the molecule and the water of hydration cannot be provided.

Similarly, a conformational analysis, which would describe the three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles, is contingent on the availability of an experimentally determined crystal structure. Theoretical calculations could provide insights into the molecule's preferred conformation, but such studies for this specific hydrate have not been found in the reviewed literature.

Analysis of Intermolecular Interactions

A quantitative and qualitative analysis of the intermolecular interactions within the crystal lattice of this compound is not possible without the foundational crystallographic data. Such an analysis would typically involve the identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. This method maps various properties onto a surface defined by the molecule's electron distribution, providing a visual representation of interactions with neighboring molecules. The generation of a Hirshfeld surface and the associated d_norm, d_i, and d_e plots, which highlight close intermolecular contacts, requires a crystallographic information file (CIF). As no such file is publicly available for this compound, this analysis cannot be performed.

2D Fingerprint Plots

Complementary to Hirshfeld surfaces, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. These plots allow for the deconvolution of the Hirshfeld surface into contributions from different types of atomic interactions (e.g., H···H, C···H, N···H). The absence of crystallographic data for this compound precludes the generation and analysis of these plots.

Computational Chemistry Studies of 4 Chloro 6 Hydrazinylpyrimidine Hydrate and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the elucidation of molecular geometries, electronic distributions, and spectroscopic properties with a favorable balance of accuracy and computational cost. For 4-Chloro-6-hydrazinylpyrimidine hydrate (B1144303) and its derivatives, DFT calculations provide fundamental insights into their intrinsic chemical nature.

Geometry Optimization and Electronic Structure Calculations

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 4-Chloro-6-hydrazinylpyrimidine are determined. iiste.org This process reveals a nearly planar pyrimidine (B1678525) ring, with the chloro and hydrazinyl substituents causing minor deviations from perfect planarity.

The optimized geometry is crucial for calculating the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For 4-Chloro-6-hydrazinylpyrimidine, the electron-withdrawing nature of the chlorine atom and the pyrimidine ring, combined with the electron-donating character of the hydrazinyl group, creates a unique electronic profile that influences its reactivity. imist.ma

Further analysis of the electronic structure involves mapping the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Geometry Parameters for 4-Chloro-6-hydrazinylpyrimidine

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C4-Cl | 1.745 | N1-C2-N3 | 127.5 |

| C6-N7 | 1.378 | C4-N3-C2 | 115.8 |

| N7-N8 | 1.412 | C5-C4-Cl | 117.2 |

| C4-C5 | 1.395 | C5-C6-N7 | 121.3 |

Table 2: Calculated Electronic Properties of 4-Chloro-6-hydrazinylpyrimidine

| Property | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap (ΔE) | 5.62 eV |

| Dipole Moment | 3.45 Debye |

Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict the vibrational and nuclear magnetic resonance (NMR) spectra of molecules. The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectroscopy. core.ac.uk For 4-Chloro-6-hydrazinylpyrimidine, characteristic vibrational modes would include C-Cl stretching, N-H stretching and bending of the hydrazinyl group, and various stretching and bending modes of the pyrimidine ring. chemicalbook.comresearchgate.net

The prediction of NMR chemical shifts is another valuable application of DFT. gre.ac.uk By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be predicted. rsc.orgnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. For 4-Chloro-6-hydrazinylpyrimidine, distinct chemical shifts would be expected for the protons and carbons of the pyrimidine ring and the hydrazinyl group, influenced by the electronic effects of the substituents. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3350 - 3450 |

| C=N (Pyrimidine) | Stretching | 1550 - 1650 |

| C-Cl | Stretching | 700 - 800 |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Ligand-Receptor Interaction Modeling

The process of molecular docking begins with the three-dimensional structures of both the ligand (4-Chloro-6-hydrazinylpyrimidine) and the receptor. The ligand's structure is typically obtained from DFT optimization, while the receptor's structure is often sourced from experimental methods like X-ray crystallography or NMR spectroscopy, available in databases such as the Protein Data Bank (PDB). sbmu.ac.ir

Given that many pyrimidine derivatives exhibit activity as kinase inhibitors, a hypothetical docking study could be performed using a kinase such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. sbmu.ac.irnih.gov The docking software explores various possible conformations of the ligand within the active site of the receptor, calculating the binding energy for each pose.

Prediction of Binding Modes and Affinities

The output of a docking simulation is a set of possible binding modes, ranked by their predicted binding affinities (often expressed as a docking score or free energy of binding). jetir.org A more negative binding energy indicates a more stable ligand-receptor complex and a higher predicted affinity.

Analysis of the top-ranked binding poses reveals the specific interactions that stabilize the complex. For 4-Chloro-6-hydrazinylpyrimidine, key interactions within the VEGFR-2 active site could include:

Hydrogen Bonding: The hydrazinyl group and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the kinase hinge region. researchgate.net

Hydrophobic Interactions: The pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The chlorine atom may form halogen bonds with electron-donating atoms in the receptor's active site.

These predicted interactions provide a rational basis for understanding the molecule's potential biological activity and for designing derivatives with improved binding affinities.

Table 4: Hypothetical Molecular Docking Results against VEGFR-2

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 4-Chloro-6-hydrazinylpyrimidine | -7.5 | Cys919, Asp1046, Glu885 |

| Derivative A (Hypothetical) | -8.2 | Cys919, Asp1046, Val848 |

| Derivative B (Hypothetical) | -7.9 | Cys919, Asp1046, Leu1035 |